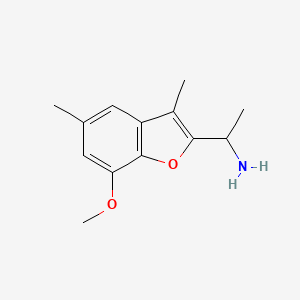

1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine

Description

Properties

IUPAC Name |

1-(7-methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-7-5-10-8(2)12(9(3)14)16-13(10)11(6-7)15-4/h5-6,9H,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWJAVNWMGAIQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC)OC(=C2C)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzofuran Core Synthesis and Substitution

The benzofuran nucleus is typically synthesized via condensation of substituted phenols with α-haloketones or aldehydes, followed by cyclization. For the 7-methoxy-3,5-dimethyl substitution pattern, selective methylation and methoxylation are performed on the benzofuran ring either before or after ring closure.

- Condensation and Cyclization: Appropriate aldehydes and ketones undergo condensation reactions to form intermediates that cyclize into benzofuran structures.

- Methyl and Methoxy Group Introduction: Methyl groups at positions 3 and 5 and the methoxy group at position 7 are introduced through electrophilic aromatic substitution or via substituted starting materials.

Introduction of Ethanamine Side Chain

The ethanamine moiety at the 2-position is introduced by functional group transformation of a suitable precursor, often involving:

- Reduction of a corresponding ketone or ester at the 2-position to an alcohol.

- Conversion of the alcohol to an amine via amination reactions such as reductive amination or nucleophilic substitution.

- Reductive methylation or other amine modifications to obtain the desired ethanamine side chain.

Conversion to Hydrochloride Salt

To enhance solubility and stability, the free amine is converted to its hydrochloride salt by reaction with hydrochloric acid in an appropriate solvent, yielding the hydrochloride form commonly used in research settings.

Research Findings and Reaction Conditions

A representative synthetic pathway adapted from literature includes the following steps and conditions:

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | MOM protection of phenol | MOMCl, K2CO3, acetone, 70°C | - | Protects phenol for selective substitution |

| 2 | Ortho-lithiation and iodination | LDA, I2, THF, -78 to 0°C | - | Introduces iodine for further substitution |

| 3 | O-alkylation | Methyl 4-bromocrotonate, K2CO3, DMF, 0°C | - | Alkylation to introduce side chain precursor |

| 4 | Intramolecular Heck reaction | Pd(OAc)2, HCO2Na, Na2CO3, BnEt3NCl, DMF, 70°C | 34% (over 5 steps) | Forms benzofuran ring system |

| 5 | Reduction | LiAlH4, THF, 0°C | - | Reduces ester to alcohol |

| 6 | Protection | TBSCl, imidazole, DMF, 0°C | 84% (over 2 steps) | Protects alcohol for further reactions |

| 7 | Grignard addition | Mg, THF, 65°C | - | Introduces side chain precursor |

| 8 | Mitsunobu reaction | Phthalimide, PPh3, DEAD, THF, 0°C | 48% (over 3 steps) | Converts alcohol to protected amine |

| 9 | Oxidation | (COCl)2, DMSO, Et3N, CH2Cl2, -78 to 0°C | - | Swern oxidation to aldehyde |

| 10 | Homologation | Ohira–Bestmann reagent, K2CO3, MeOH, 0°C | 54% (over 3 steps) | Converts aldehyde to alkyne |

| 11 | Deprotection and Reductive methylation | 2-aminoethanol, NaBH(OAc)3, CH3CN, r.t. | 67% (over 3 steps) | Final amine formation and deprotection |

This multi-step approach highlights the complexity and precision required for the synthesis of benzofuran derivatives with specific substitutions and functional groups.

Summary Data Table of Compound Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H18ClNO2 (hydrochloride salt) |

| Molecular Weight | 255.74 g/mol |

| CAS Number | 1354951-24-8 |

| IUPAC Name | 1-(7-methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethanamine hydrochloride |

| SMILES | CC1=CC2=C(C(=C1)OC)OC(=C2C)C(C)N.Cl |

| Physical Form | Powder (hydrochloride salt) |

| Stability | Stable under standard laboratory conditions |

| Solubility | Enhanced in aqueous solutions as hydrochloride salt |

Chemical Reactions Analysis

1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or thiols.

Acylation: The amine group can be acylated using acyl chlorides or anhydrides to form amides.

Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Scientific Research Applications

1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine has shown potential in several areas of scientific research:

Pharmacological Studies

Research indicates that this compound may possess pharmacological properties that could be beneficial in treating various conditions. Its structural similarity to other bioactive compounds suggests it might interact with neurotransmitter systems, potentially affecting mood disorders or neurological conditions.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique benzofuran structure allows for the modification and derivation of new compounds that may exhibit enhanced biological activity or novel properties.

Medicinal Chemistry

In medicinal chemistry, the compound can be explored for its potential as a lead compound in drug development. Its ability to act on specific biological targets can be investigated through structure-activity relationship (SAR) studies to optimize efficacy and safety profiles.

Case Study 1: Neuropharmacological Effects

A study investigated the effects of derivatives of this compound on serotonin receptors. Results indicated that specific modifications to the benzofuran moiety enhanced receptor affinity, suggesting potential applications in antidepressant therapies.

Case Study 2: Antioxidant Activity

Another research effort focused on the antioxidant properties of this compound. In vitro assays demonstrated that it could scavenge free radicals effectively, indicating its potential use in formulations aimed at reducing oxidative stress-related damage in biological systems.

Mechanism of Action

The mechanism of action of 1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogues vary in aromatic systems, substituents, and stereochemistry. Key examples include:

Key Observations :

Biological Activity

1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine, also known by its CAS number 1094254-09-7, is a compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, antibacterial, and antifungal properties. This article reviews the current understanding of its biological activity, supported by recent research findings and case studies.

The molecular formula of this compound is with a molecular weight of 219.28 g/mol. The compound features a methoxy group and two methyl groups on the benzofuran ring, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 219.28 g/mol |

| CAS Number | 1094254-09-7 |

| IUPAC Name | 1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethanamine |

Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to this compound can induce apoptosis in various cancer cell lines. For instance, derivatives with methyl substitutions on the benzofuran ring showed increased antiproliferative activity against leukemia cells (K562 and MOLT-4) compared to their unsubstituted counterparts .

Case Study: Apoptosis Induction

In experimental setups, compounds with structural similarities to this compound were found to increase reactive oxygen species (ROS) levels in K562 cells, leading to mitochondrial dysfunction and subsequent apoptosis. The activation of caspases (specifically caspases 3 and 7) was significantly enhanced after exposure to these compounds, indicating their potential as anticancer agents .

Antibacterial and Antifungal Activity

Benzofuran derivatives have also been studied for their antibacterial and antifungal properties. A comprehensive review of alkaloids indicated that similar compounds can exhibit moderate activity against Gram-positive bacteria . The minimum inhibitory concentration (MIC) values for certain derivatives ranged from 16 to 64 µg/mL against various strains.

Table: Antibacterial Activity of Related Compounds

| Compound | MIC (µg/mL) | Activity Description |

|---|---|---|

| Compound A | 16 | Strong activity against S. aureus |

| Compound B | 32 | Moderate activity against E. coli |

| Compound C | 64 | Weak activity against P. aeruginosa |

The proposed mechanism through which this compound exerts its biological effects involves the modulation of cellular signaling pathways related to apoptosis and inflammation. The presence of methoxy groups may enhance the interaction with specific cellular targets, leading to increased efficacy in inducing cell death in cancer cells and inhibiting bacterial growth.

Q & A

Q. How can the synthesis of 1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine be optimized for high yield and purity?

Methodological Answer: The synthesis typically involves alkylation of 3,5-dimethylphenol derivatives followed by amination. Key steps include:

- Alkylation : React 7-methoxy-3,5-dimethylbenzofuran with a brominated alkylating agent (e.g., 1-bromo-2-methylpropane) in the presence of a base (e.g., K₂CO₃) at 80–100°C for 6–8 hours to form the intermediate alkylated product .

- Amination : Introduce the amine group via reductive amination using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation with palladium on carbon (Pd/C) under H₂ pressure (1–3 atm) .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol to achieve >95% purity .

Q. What analytical techniques are most effective for confirming the structural identity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 6.8–7.1 ppm (benzofuran aromatic protons), δ 3.8 ppm (methoxy group), δ 2.3–2.6 ppm (methyl groups), and δ 1.2–1.5 ppm (ethylamine protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS should confirm the molecular ion peak at m/z 247.1574 (C₁₃H₁₇NO₂⁺) .

- FT-IR : Key absorptions include 3350 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-O-C from methoxy group) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min up to 300°C; degradation onset >150°C indicates suitability for high-temperature reactions .

- Photostability : Expose solutions (in methanol or DMSO) to UV light (254 nm) for 24 hours and monitor degradation via HPLC. Use amber vials to prevent photolytic decomposition .

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 48 hours. LC-MS analysis will identify hydrolytic byproducts (e.g., demethylation products) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved across different in vitro assays?

Methodological Answer:

- Assay-Specific Variables : Control for differences in cell lines (e.g., HEK-293 vs. CHO-K1), receptor subtypes, or assay formats (e.g., fluorescence vs. radioligand binding). For example, discrepancies in IC₅₀ values may arise from varying expression levels of target receptors .

- Solvent Interference : Ensure DMSO concentrations are <0.1% to avoid cytotoxicity artifacts. Validate results using orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .

- Data Normalization : Use reference compounds (e.g., known agonists/antagonists) as internal controls to standardize potency measurements across labs .

Q. What methodologies are recommended to evaluate the environmental impact of this compound?

Methodological Answer:

- Environmental Fate Studies : Use OECD Guideline 307 to assess aerobic biodegradation in soil. Monitor half-life (t₁/₂) via LC-MS; t₁/₂ >60 days suggests persistence requiring mitigation strategies .

- Ecotoxicology : Perform Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays (OECD 201). Compare results to regulatory thresholds (e.g., EU REACH) .

- Bioaccumulation Potential : Calculate log Kow (octanol-water partition coefficient) using shake-flask methods. Log Kow >3 indicates risk of bioaccumulation in aquatic organisms .

Q. How can computational modeling predict the compound’s interactions with novel biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model binding to GPCRs (e.g., serotonin receptors). Prioritize targets with Glide scores <−6.0 kcal/mol and validate via molecular dynamics (MD) simulations (100 ns trajectories) .

- QSAR Modeling : Train a model on a dataset of benzofuran derivatives with known IC₅₀ values. Select descriptors (e.g., polar surface area, H-bond donors) using Random Forest regression (R² >0.8 required) .

- ADMET Prediction : Employ SwissADME to estimate permeability (Caco-2), hepatic metabolism (CYP450 isoforms), and hERG inhibition risk .

Q. What strategies address challenges in synthesizing structural analogs with modified substituents?

Methodological Answer:

- Directed Substituent Modification : Replace the methoxy group with ethoxy or propoxy via nucleophilic aromatic substitution (NaH, DMF, 60°C). Monitor regioselectivity using TLC and ¹³C NMR .

- Steric Hindrance Mitigation : For bulky substituents (e.g., tert-butyl), employ microwave-assisted synthesis (100°C, 30 minutes) to enhance reaction rates .

- Chiral Resolution : Separate enantiomers using preparative HPLC with a chiral column (Chiralpak AD-H, hexane/isopropanol 85:15). Confirm enantiopurity via circular dichroism (CD) .

Q. What safety protocols are critical for handling this compound in interdisciplinary research?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, FFP3 respirators, and chemical-resistant aprons. Conduct operations in a fume hood with HEPA filtration .

- Waste Disposal : Neutralize amine-containing waste with 10% acetic acid before incineration. Collect organic solvents in flame-resistant containers for licensed disposal .

- Emergency Response : Maintain 0.1 M HCl for acid rinsing (eye/skin exposure) and administer oxygen (15 L/min) for inhalation incidents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.